Cyanogen iodide

説明

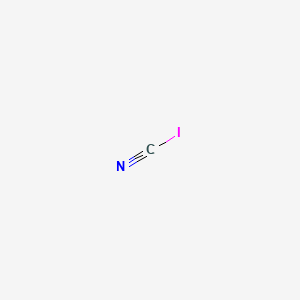

Structure

3D Structure

特性

IUPAC Name |

carbononitridic iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CIN/c2-1-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBXOELOQKLBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CIN, CNI, ICN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | CYANOGEN IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | IODINE CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Cyanogen iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyanogen_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870573 | |

| Record name | Cyanogen iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.922 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyanogen iodide appears as white needles with a very pungent odor. Used in taxidermists' preservatives and generally for destroying all lower forms of life. Toxic by inhalation or ingestion., White crystals with a pungent odor; [ICSC], WHITE CRYSTALS WITH PUNGENT ODOUR. | |

| Record name | CYANOGEN IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanogen iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | IODINE CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimation at temperatures > 45 °C | |

| Details | Gail E et al; Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (2008). NY, NY: John Wiley & Sons; Cyano Compounds, Inorganic. Online Posting Date: Jan 15, 2004. | |

| Record name | CYANOGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethyl ether, ethanol, Soluble in ethanol, ether, and volatile oils, In water, 3.56X10+4 mg/L at 25 °C, Solubility in water: slow reaction | |

| Details | Beilstein. MDL Information Systems. Available from, as of Nov 13, 2008: https://www.stn-international.de/stndatabases/databases/beilstei.html | |

| Record name | CYANOGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Beilstein. MDL Information Systems. Available from, as of Nov 13, 2008: https://www.stn-international.de/stndatabases/databases/beilstei.html | |

| Record name | IODINE CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.84 (EPA, 1998) - Denser than water; will sink, 2.84 g/cu cm at 18 °C, 2.84 g/cm³ | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4: 3290 | |

| Record name | CYANOGEN IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4: 3290 | |

| Record name | CYANOGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4: 3290 | |

| Record name | IODINE CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 1.54 | |

| Record name | IODINE CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 77.36 °F (EPA, 1998), 1.0 [mmHg], 1 mm Hg at 25.2 °C, Vapor pressure, Pa at 25.2 °C: 130 | |

| Details | Jordan TE; Vapor Pressure of Organic Compounds. NY,NY: Interscience Publ. p. 175 (1954) | |

| Record name | CYANOGEN IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Jordan TE; Vapor Pressure of Organic Compounds. NY,NY: Interscience Publ. p. 175 (1954) | |

| Record name | Cyanogen iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Jordan TE; Vapor Pressure of Organic Compounds. NY,NY: Interscience Publ. p. 175 (1954) | |

| Record name | CYANOGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Jordan TE; Vapor Pressure of Organic Compounds. NY,NY: Interscience Publ. p. 175 (1954) | |

| Record name | IODINE CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White needles, Needles from alcohol and ethyl ether | |

CAS No. |

506-78-5 | |

| Record name | CYANOGEN IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodine cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanogen iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine cyanide (I(CN)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanogen iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanogen iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOGEN IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81ESV254UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANOGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IODINE CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

295.7 °F (EPA, 1998), 146.7 °C, 146-147 °C | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-124 | |

| Record name | CYANOGEN IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-124 | |

| Record name | CYANOGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-124 | |

| Record name | IODINE CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cyanogen Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanogen (B1215507) iodide (ICN) is a pseudohalogen compound composed of an iodine atom covalently bonded to a cyanide group.[1] It is a colorless to white crystalline solid with a pungent odor, recognized for its high toxicity and reactivity.[1][2] This technical guide provides a comprehensive overview of the chemical properties of cyanogen iodide, including its physical characteristics, reactivity, spectroscopic data, and a detailed synthesis protocol. The information is presented to support research and development activities where this compound may be utilized as a reagent or intermediate.

Core Chemical Properties

This compound is a linear molecule with the structural formula I-C≡N.[1] It is moderately soluble in water, with which it slowly reacts, and shows better solubility in organic solvents such as ethanol (B145695) and ether.[2] The compound is sensitive to light and moisture, and upon heating or contact with acids and bases, it decomposes to release toxic fumes, including hydrogen cyanide and iodine.[2]

Quantitative Physical and Thermodynamic Data

A summary of the key physical and thermodynamic properties of this compound is presented in the tables below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | ICN | [2] |

| Molecular Weight | 152.92 g/mol | [2] |

| Appearance | Colorless to white crystalline solid | [1][2] |

| Odor | Pungent | [2] |

| Melting Point | 146 °C | [2] |

| Boiling Point | 154.34 °C (rough estimate) | [2] |

| Density | 1.84 g/cm³ | [2] |

| Vapor Pressure | 1 mmHg @ 25.2 °C | |

| Solubility | Soluble in water, ethanol, and ether | [2] |

| Thermodynamic Parameter | Value | Reference(s) |

| Standard Enthalpy of Formation (ΔfH°) | 160.5–169.1 kJ/mol | |

| Enthalpy of Fusion (ΔfusH°) | 19.88 kJ/mol | |

| Enthalpy of Sublimation (ΔsubH°) | 59.90 kJ/mol |

Molecular Structure and Spectroscopic Data

The linear geometry of this compound, with a C∞v point group, has been confirmed by spectroscopic methods.[3] The key structural and spectroscopic parameters are detailed below.

Structural Parameters

| Parameter | Value | Reference(s) |

| C-I Bond Length | 1.992 Å | [3] |

| C≡N Bond Length | 1.160 Å | [3][4] |

| I-C-N Bond Angle | 180° | [3] |

Spectroscopic Data

| Spectroscopic Technique | Observed Peaks/Signals (cm⁻¹ or ppm) | Assignment/Comments | Reference(s) |

| Infrared (IR) Spectroscopy | 2188 | C≡N stretch | [3] |

| 486 | C-I stretch | [3] | |

| 305 | Bending mode | [3] | |

| Raman Spectroscopy | Data available but specific peaks not detailed in search results. | Should show similar vibrational modes to IR. | |

| ¹³C NMR Spectroscopy | Chemical shift value not explicitly found, but spectra are available. | The carbon in the nitrile group is expected to have a chemical shift in the range of 110-125 ppm. | [5] |

| Mass Spectrometry | Specific fragmentation pattern not detailed. Ionization energy data is available. | Expected fragments would include I⁺ (m/z 127), CN⁺ (m/z 26), and the molecular ion ICN⁺ (m/z 153). |

Chemical Reactivity and Hazards

This compound is a highly reactive and hazardous compound. Its reactivity is characterized by its decomposition under various conditions and its participation in reactions as both an iodinating and cyanating agent.

It decomposes upon contact with:

-

Acids and Bases: Releases toxic hydrogen cyanide gas.[2]

-

Heat: Produces toxic fumes of iodine and cyanide.[2]

-

Water: Slowly reacts to form hydrogen cyanide.[1]

-

Ammonia and Alcohols: Undergoes decomposition.

A diagram illustrating the key reactions and decomposition pathways of this compound is provided below.

Caption: Reactivity pathways of this compound.

Experimental Protocols: Synthesis of this compound

The following protocol for the synthesis of this compound is based on the reaction of sodium cyanide with iodine.

Caution: this compound is highly toxic and volatile. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:

-

Sodium cyanide (NaCN)

-

Iodine (I₂)

-

Deionized water

-

Diethyl ether (peroxide-free)

-

Chloroform

-

Three-necked round-bottom flask

-

Stirrer

-

Thermometer

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Sintered glass funnel

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer and a thermometer, dissolve sodium cyanide in water and cool the solution to 0 °C using an ice-water bath.

-

Addition of Iodine: Slowly add iodine to the stirred sodium cyanide solution in small portions. Maintain the temperature at 0 °C throughout the addition.

-

Extraction: After the addition of iodine is complete, add peroxide-free diethyl ether to the reaction mixture to dissolve the precipitated this compound. Transfer the mixture to a separatory funnel and separate the aqueous layer. Extract the aqueous layer with additional portions of cold diethyl ether.

-

Isolation of Crude Product: Combine the ethereal extracts and remove the ether under reduced pressure using a rotary evaporator at room temperature.

-

Purification: The crude product can be purified by recrystallization from boiling chloroform. Dissolve the crude solid in hot chloroform, filter if necessary, and then cool the solution to induce crystallization.

-

Drying: Collect the purified crystals by filtration and air-dry them in a fume hood.

A workflow diagram for the synthesis of this compound is presented below.

Caption: Workflow for this compound synthesis.

Conclusion

This technical guide has summarized the key chemical properties of this compound, providing quantitative data and experimental details relevant to researchers and scientists. Its high reactivity and toxicity necessitate careful handling and a thorough understanding of its chemical behavior. The information presented herein should serve as a valuable resource for the safe and effective use of this compound in a laboratory setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 506-78-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 4. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

cyanogen iodide molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of Cyanogen (B1215507) Iodide

Introduction

Cyanogen iodide (ICN) is a pseudohalogen compound with the chemical formula ICN.[1] It is a highly toxic and volatile white crystalline solid characterized by a pungent odor.[2] As a linear triatomic molecule, its structural simplicity has made it a subject of numerous spectroscopic and theoretical investigations aimed at understanding its fundamental molecular properties. This guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and related fields. It details the experimental methodologies employed for its structural characterization and presents quantitative data in a structured format.

Molecular Structure and Bonding

The molecular geometry of this compound is linear, with the atoms arranged in the order I-C-N.[1] This linear arrangement results in a bond angle of approximately 180°. The bonding within the molecule consists of a single covalent bond between the iodine and carbon atoms and a triple bond between the carbon and nitrogen atoms, represented as I-C≡N.[1]

The central carbon atom is sp-hybridized, forming two sigma (σ) bonds, one with the iodine atom and one with the nitrogen atom. The remaining two p-orbitals of the carbon atom overlap with two p-orbitals of the nitrogen atom to form two pi (π) bonds, resulting in the C≡N triple bond. The significant difference in electronegativity between the iodine, carbon, and nitrogen atoms leads to a polar molecule with a notable dipole moment.

Quantitative Data Summary

The molecular and physical properties of this compound have been extensively studied and are summarized in the tables below.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

| I-C Bond Length | 1.992 Å | [3] |

| C≡N Bond Length | 1.160 Å | [3] |

| I-C-N Bond Angle | 180° | [3] |

| Rotational Constant (B₀) | 3225.1 MHz | |

| Dipole Moment (μ) | 3.71 D | [2] |

Table 2: Physical and Thermochemical Properties of this compound

| Property | Value | Reference |

| Molar Mass | 152.92 g/mol | [1] |

| Appearance | White crystalline solid | [1][2] |

| Density | 1.84 g/cm³ | [1] |

| Melting Point | 146.7 °C | [1] |

| Vibrational Frequencies | ν₁(C≡N stretch): 2188 cm⁻¹ν₂(I-C stretch): 486 cm⁻¹ν₃(bend): 305 cm⁻¹ | [3] |

| Standard Enthalpy of Formation (ΔfH°₂₉₈, solid) | 166.2 kJ/mol | [4] |

| Standard Enthalpy of Formation (ΔfH°₂₉₈, gas) | 225.5 kJ/mol | [4] |

| Enthalpy of Sublimation (ΔsubH°) | 59.90 kJ/mol | [2] |

Experimental Protocols

Chemical Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of iodine with an alkali metal cyanide, typically sodium cyanide, in an aqueous solution.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Sintered glass funnel

-

Sodium cyanide (NaCN)

-

Iodine (I₂)

-

Deionized water

-

Diethyl ether (peroxide-free)

Procedure:

-

A solution of sodium cyanide (0.55 mol) in 100 ml of water is prepared and placed in a three-necked flask equipped with a stirrer and thermometer. The flask is cooled to 0°C in an ice-water bath.

-

Solid iodine (0.50 mol) is added portion-wise to the stirred cyanide solution over 30-40 minutes, maintaining the temperature at 0°C.

-

After the addition of iodine is complete, the reaction is stirred for an additional 10 minutes.

-

120 ml of cold, peroxide-free diethyl ether is added to the mixture and stirred to dissolve the precipitated this compound.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is separated.

-

The aqueous layer is extracted two more times with 100 ml and 80 ml portions of cold diethyl ether.

-

The combined ethereal extracts are collected, and the ether is removed under reduced pressure using a rotary evaporator at room temperature.

-

The crude product is purified by recrystallization from boiling chloroform to yield colorless crystals of this compound.

Structural Determination Methodologies

The precise molecular structure of this compound has been determined using a combination of spectroscopic and diffraction techniques, often complemented by computational methods.

Principle: Microwave spectroscopy measures the transitions between rotational energy levels of gas-phase molecules. For a linear molecule like ICN, the rotational spectrum consists of a series of nearly equally spaced lines. The frequencies of these lines are related to the moment of inertia of the molecule, from which the internuclear distances (bond lengths) can be accurately determined.

Generalized Experimental Protocol:

-

A solid sample of this compound is sublimated to produce a low-pressure gas.

-

The gaseous sample is introduced into a waveguide or resonant cavity of a microwave spectrometer.

-

Microwave radiation is swept over a range of frequencies, and the absorption of radiation by the sample is detected.

-

The frequencies of the rotational transitions are measured with high precision.

-

From the observed transition frequencies, the rotational constant (B) is determined.

-

The moment of inertia (I) is calculated from the rotational constant.

-

For a linear triatomic molecule, the moment of inertia is a function of the masses of the atoms and the two bond lengths. By studying isotopically substituted molecules (e.g., I¹³C¹⁴N, I¹²C¹⁵N), a second independent moment of inertia can be determined, allowing for the unambiguous calculation of both the I-C and C-N bond lengths.

Principle: In gas-phase electron diffraction, a high-energy beam of electrons is scattered by the molecules in a gaseous sample.[3] The scattered electrons produce a diffraction pattern that is dependent on the internuclear distances within the molecules.[3] Analysis of this pattern provides information about the bond lengths, bond angles, and vibrational amplitudes of the molecule.[5]

Generalized Experimental Protocol:

-

A gaseous jet of this compound is introduced into a high-vacuum chamber.

-

A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed through the gas jet.

-

The scattered electrons are detected on a photographic plate or a 2D detector, creating a diffraction pattern of concentric rings.

-

The intensity of the scattered electrons is measured as a function of the scattering angle.

-

The experimental scattering intensity is converted into a molecular scattering curve.

-

A theoretical scattering curve is calculated based on an assumed molecular geometry.

-

The parameters of the theoretical model (bond lengths, bond angles, and vibrational amplitudes) are refined by a least-squares fitting procedure to obtain the best agreement with the experimental data.

Principle: X-ray crystallography determines the atomic and molecular structure of a crystal from the way it diffracts an incident X-ray beam.[6] The diffraction pattern provides information about the arrangement of atoms within the crystal lattice, including bond lengths and angles in the solid state.

Generalized Experimental Protocol:

-

High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution or by sublimation.

-

A suitable crystal is mounted on a goniometer head in an X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are collected on a detector as the crystal is rotated.

-

The positions and intensities of the diffraction spots are recorded.

-

The collected data are processed to determine the unit cell dimensions and space group of the crystal.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

A molecular model is built into the electron density map and refined against the experimental data to yield the final atomic coordinates, bond lengths, and bond angles.

Principle: Quantum mechanical calculations, such as ab initio methods and Density Functional Theory (DFT), are used to predict the molecular structure and properties of this compound.[7][8] These methods solve the Schrödinger equation for the molecule to determine its minimum energy geometry, vibrational frequencies, dipole moment, and other properties.[8]

Generalized Workflow:

-

A molecular model of this compound is constructed.

-

A theoretical method (e.g., MP2, CCSD(T), or a DFT functional like B3LYP) and a basis set (e.g., aug-cc-pVTZ) are chosen.

-

A geometry optimization calculation is performed to find the lowest energy structure.

-

A frequency calculation is then performed at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies.

-

Other molecular properties, such as the dipole moment and rotational constants, can also be calculated.

-

The calculated results are compared with experimental data to validate the computational model.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Linear molecular structure of this compound (I-C≡N).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CNI | CID 10478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. This compound [chemister.ru]

- 5. researchgate.net [researchgate.net]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. idosr.org [idosr.org]

An In-depth Technical Guide to the Synthesis of Cyanogen Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyanogen (B1215507) iodide (ICN) from sodium cyanide and iodine. It includes detailed experimental protocols, quantitative data, safety information, and visualizations to support laboratory work. Cyanogen iodide is a pseudohalogen compound with applications in organic synthesis and has been used as a preservative in taxidermy due to its toxicity.[1] Given its hazardous nature, all procedures must be conducted with extreme caution by trained personnel.

Core Synthesis Reaction

The synthesis of this compound is achieved by the reaction of iodine (I₂) with a cyanide, most commonly sodium cyanide (NaCN). The reaction is typically performed in ice-cold water, and the product is subsequently extracted using an organic solvent like diethyl ether.[1][2]

The overall chemical equation for the reaction is:

I₂ + NaCN → NaI + ICN[1]

Physicochemical and Safety Data

A summary of the key properties and hazards of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | ICN | [2] |

| Molar Mass | 152.9219 g/mol | [2] |

| Appearance | White crystals with a pungent odor | [2][3] |

| Density | 1.84 g/cm³ | [2] |

| Melting Point | 146.7 °C (296.1 °F; 419.8 K) | [2] |

| Solubility in water | Reacts slowly | [2] |

| Vapor Pressure | 0.001 bar (at 298.4 K) | [1] |

Table 2: Hazard Information for this compound

| Hazard Type | Description | Reference |

| Acute Toxicity | Toxic if inhaled, ingested, or absorbed through the skin. May be fatal. | [2][3] |

| Health Effects | Can cause convulsions, paralysis, and death from respiratory failure. | [2] |

| Irritation | Strong irritant; may cause burns to eyes and skin upon contact. | [2][3] |

| Decomposition | When heated, it may release toxic fumes of nitrogen oxides, cyanide, and iodide. | [2][3] |

| Reactivity | Decomposes on contact with acids, bases, ammonia, and alcohols. Reacts slowly with water or carbon dioxide to produce hydrogen cyanide. | [2][3] |

Experimental Protocols

Caution: this compound is volatile and highly toxic. All operations must be performed in a well-ventilated chemical fume hood.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

This protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials and Equipment:

-

Sodium cyanide (NaCN), 27 g (0.55 mole)

-

Iodine (I₂), 127 g (0.50 mole)

-

Deionized water

-

Peroxide-free diethyl ether

-

Chloroform

-

500-mL three-necked flask

-

Stirrer and thermometer

-

Ice-water bath

-

Separatory funnel

-

Round-bottomed flask

-

Sintered-glass funnel

Procedure:

-

Reaction Setup: A 500-mL three-necked flask is equipped with a stirrer and a thermometer and placed in an ice-water bath.

-

Reactant Preparation: Dissolve 27 g (0.55 mole) of sodium cyanide in 100 ml of water. Add this solution to the reaction flask and cool it to 0°C.

-

Addition of Iodine: While stirring vigorously, add 127 g (0.50 mole) of iodine in 3- to 4-g portions over a period of 30–40 minutes. Ensure that each portion of iodine has almost completely reacted before adding the next.[4]

-

Extraction: Ten minutes after the final addition of iodine, add 120 ml of peroxide-free ether and stir for a few minutes until the precipitated this compound dissolves in the ethereal layer. Transfer the entire mixture to a pre-cooled separatory funnel. Separate the aqueous layer and extract it successively with 100-ml and 80-ml portions of cold, peroxide-free ether.[4]

-

Isolation of Crude Product: Combine the ethereal extracts in a 500-ml round-bottomed flask. Evaporate the ether under reduced pressure at room temperature. The crude product should weigh about 90 g.[4]

-

Purification (Washing): Add 120 ml of water to the crude product. Heat the closed flask to 50°C for 15 minutes under slightly reduced pressure (½ atm) with occasional vigorous shaking. Cool the mixture to 0°C. Collect the crystalline this compound by suction filtration on a sintered-glass funnel. Wash the crystals with six 25-ml portions of ice water. Air-dry the product in a hood for 1 hour. This yields about 59 g (77%) of colorless this compound with a melting point of 141–144°C.[4]

-

Purification (Recrystallization): For higher purity, dissolve the crude product in 150 ml of boiling chloroform. Filter the hot solution through a plug of glass wool. Cool the filtrate first to room temperature and then to -10°C in an ice-salt bath. Collect the crystalline product by suction filtration. This method can yield a product with a melting point of 146–147°C.[4]

Table 3: Reactant Quantities and Yield for Protocol 1

| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume | Yield (%) |

| Sodium Cyanide (NaCN) | 49.01 | 0.55 | 27 g | N/A |

| Iodine (I₂) | 253.81 | 0.50 | 127 g | N/A |

| Crude this compound | 152.92 | ~0.42 | ~59 g | ~77% |

| Purified this compound | 152.92 | ~0.31 | ~47 g | ~62% |

An alternative method involves the use of chlorine gas to oxidize the iodide formed during the reaction, which can lead to higher yields.

Procedure Outline:

-

A flask is charged with 12 g of iodine and 20 g of water.

-

A 5% aqueous solution of sodium cyanide (100 ml total) is added dropwise. Initially, 50 ml is added slowly while stirring.

-

A slow stream of chlorine gas is then passed into the flask while the remaining 50 ml of the cyanide solution is added, ensuring an excess of iodine is always present.

-

After the reaction, the product is extracted with ether, the extract is dried, and the ether is distilled off to yield crystalline this compound.

-

This method has reported yields of 80-85%. Another source mentions a yield of 89% under similar conditions involving chlorine.[5]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical connections between hazards and safety measures.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Relationship between this compound hazards and required safety precautions.

References

The Chemistry and History of Cyanogen Iodide: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cyanogen (B1215507) iodide (ICN), a pseudohalogen with a rich history and distinct chemical properties. This document details its discovery and historical context, provides a meticulous experimental protocol for its synthesis, and presents its key physicochemical and toxicological data in a structured format. Furthermore, this guide elucidates the molecular mechanism of its toxicity and illustrates key chemical reactions through detailed diagrams, offering valuable insights for professionals in research and development.

Introduction

Cyanogen iodide (ICN) is a linear inorganic compound composed of a cyanide group bonded to an iodine atom.[1] As a member of the pseudohalogen family, it exhibits properties analogous to true halogens.[1] Historically significant and possessing potent biological activity, this compound serves as a valuable reagent in organic synthesis and as a subject of study in toxicology and biochemistry. This guide aims to be an in-depth resource, consolidating historical information, practical synthetic procedures, and critical technical data to support its safe and effective use in a laboratory setting.

History and Discovery

This compound was first synthesized in 1824 by the French chemist Georges-Simon Serullas.[2] Initially, it was often an unrecognized impurity in commercially produced iodine until the 1930s. Serullas's early work involved the reaction of mercuric cyanide with iodine, which yielded the crystalline this compound.[2] This discovery was part of a broader exploration of cyanogen compounds in the early 19th century, a field that was central to the developing understanding of organic and inorganic chemistry.

Physicochemical Properties

This compound is a white, crystalline solid with a pungent odor.[3][4] It is volatile and sublimes at temperatures above 45°C at atmospheric pressure.[5] It is soluble in organic solvents such as ether and alcohol and reacts slowly with water to produce hydrogen cyanide.[1][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | ICN | [7] |

| Molar Mass | 152.92 g/mol | [7] |

| Appearance | White crystalline solid | [3][4] |

| Melting Point | 146.7 °C (419.8 K) | [7] |

| Density | 1.84 g/cm³ | [7] |

| Vapor Pressure | 0.001 bar (at 298.4 K) | [7] |

| Solubility in Water | Reacts | [1] |

| Standard Enthalpy of Formation (ΔfH⦵298) | 160.5–169.1 kJ/mol | [7] |

| Enthalpy of Sublimation | 59.90 kJ/mol | [4] |

| Enthalpy of Fusion | 19.88 kJ/mol | [4] |

| Dipole Moment | 3.71 D | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference(s) |

| Infrared (IR) Spectroscopy | The high-resolution infrared spectrum of ICN has been studied from 460 to 2700 cm⁻¹. | [8] |

| 13C Nuclear Magnetic Resonance (NMR) | Data available from SpectraBase. | [4] |

| Raman Spectroscopy | Data available from SpectraBase. | [4] |

| Mass Spectrometry | Data available in the NIST WebBook. | [9] |

Experimental Protocol: Synthesis of this compound

The following protocol is a detailed method for the laboratory synthesis of this compound from sodium cyanide and iodine, adapted from Organic Syntheses.[10]

Caution: this compound is highly toxic and volatile. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

-

Sodium cyanide (NaCN)

-

Iodine (I₂)

-

Diethyl ether (peroxide-free)

-

Chloroform

-

500 mL three-necked flask

-

Stirrer

-

Thermometer

-

Ice-water bath

-

Separatory funnel

-

Round-bottomed flask

-

Sintered-glass funnel

-

Vacuum filtration apparatus

Procedure

-

Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer and a thermometer, dissolve 27 g (0.55 mole) of sodium cyanide in 100 mL of water.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Iodine: While stirring vigorously, add 127 g (0.50 mole) of iodine in 3-4 g portions over a period of 30-40 minutes. Ensure each portion of iodine has almost completely reacted before adding the next.

-

Extraction: Ten minutes after the final addition of iodine, add 120 mL of peroxide-free diethyl ether and stir for a few minutes to dissolve the precipitated this compound. Transfer the mixture to a pre-cooled separatory funnel.

-

Separation: Separate the aqueous layer. Extract the aqueous layer successively with 100 mL and 80 mL portions of cold, peroxide-free ether.

-

Evaporation: Combine the ethereal extracts in a 500 mL round-bottomed flask and evaporate the ether under reduced pressure at room temperature.

-

Washing and Drying: To the crude product (approximately 90 g), add 120 mL of water. Heat the mixture to 50°C under slightly reduced pressure for 15 minutes with occasional vigorous shaking. Cool the mixture to 0°C and collect the crystalline this compound by suction filtration on a sintered-glass funnel. Wash the crystals with six 25 mL portions of ice-water and air-dry in a fume hood for 1 hour. The yield of colorless this compound is approximately 59 g (77%), with a melting point of 141-144°C.[10]

-

Purification (Optional): For higher purity, dissolve the crude product in 150 mL of boiling chloroform. Filter the hot solution through a plug of glass wool. Cool the filtrate at room temperature for 15 minutes, then in an ice-salt bath to -10°C. Collect the crystals by suction filtration, wash with three 15 mL portions of cold (-10°C) chloroform, and dry under vacuum. This yields approximately 45 g (59%) of highly pure this compound with a melting point of 146-147°C.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nj.gov [nj.gov]

- 3. Cas 506-78-5,this compound | lookchem [lookchem.com]

- 4. This compound | CNI | CID 10478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrogen cyanide - Wikipedia [en.wikipedia.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Cyanogen [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Cyanogen Iodide for Researchers

This technical guide provides a comprehensive overview of cyanogen (B1215507) iodide, a chemical compound of interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis protocols, biological activity, and research applications, with a focus on providing actionable information for a laboratory setting.

Physicochemical Properties of Cyanogen Iodide

This compound (ICN) is a pseudohalogen composed of an iodide atom and a cyanide group.[1] It is a white, crystalline solid with a pungent odor and is highly toxic.[2][3] Below is a summary of its key quantitative properties.

| Property | Value | References |

| CAS Number | 506-78-5 | [1][2][3][4][5][6] |

| Molecular Formula | CIN | [2][3][5][6] |

| Molecular Weight | 152.9219 g/mol | [1][5][6] |

| Appearance | White crystalline solid/needles | [1][2][3] |

| Melting Point | 146-147 °C | [1][2][3] |

| Boiling Point | Decomposes | [2] |

| Density | 1.84 g/cm³ | [1][2] |

| Vapor Pressure | 0.001 bar (at 298.4 K) | [1] |

| Solubility | Soluble in water, alcohol, and ether. | [2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of iodine with a cyanide salt, most commonly sodium cyanide, in an aqueous solution.[2] The following protocol is a detailed method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from a well-established method. Caution: this compound is highly toxic and volatile. All operations must be conducted in a well-ventilated fume hood.

Materials:

-

Sodium cyanide (NaCN)

-

Iodine (I₂)

-

Peroxide-free diethyl ether

-

Chloroform

-

Ice

Procedure:

-

In a three-necked flask equipped with a stirrer and thermometer, dissolve 27 g (0.55 mole) of sodium cyanide in 100 ml of water and cool the solution to 0°C in an ice-water bath.

-

With vigorous stirring, add 127 g (0.50 mole) of iodine in 3-4 g portions over 30-40 minutes. Ensure each portion has almost completely reacted before adding the next.

-

Ten minutes after the final addition of iodine, add 120 ml of peroxide-free ether and stir until the precipitated this compound dissolves in the ethereal layer.

-

Transfer the mixture to a cooled separatory funnel and separate the aqueous layer.

-

Extract the aqueous layer successively with 100 ml and 80 ml portions of cold, peroxide-free ether.

-

Combine the ethereal extracts and evaporate the ether under reduced pressure at room temperature.

-

To the crude product, add 120 ml of water and heat at 50°C under slightly reduced pressure for 15 minutes with occasional shaking.

-

Cool the mixture to 0°C and collect the crystalline this compound by suction filtration on a sintered-glass funnel.

-

Wash the crystals with six 25 ml portions of ice water and air-dry in a fume hood for 1 hour.

-

For further purification, the crude product can be recrystallized from boiling chloroform.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyanogen Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance, odor, and other key physicochemical properties of cyanogen (B1215507) iodide (ICN). It includes a detailed experimental protocol for its synthesis and relevant data presented for easy reference.

Physical and Chemical Properties

Cyanogen iodide is a pseudohalogen compound with the linear formula I-C≡N.[1][2] It is a highly toxic inorganic compound.[1][2]

Physical Appearance

This compound typically presents as white, needle-like crystals.[3][4][5][6] Commercially, it may also be available as an off-white to light brown crystalline powder.[7]

Odor and Taste

The compound is characterized by a very pungent odor[3][5][6][8] and an acrid taste.[5]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Molecular Formula | CIN |

| Molecular Weight | 152.92 g/mol [5] |

| Melting Point | 146-147 °C[5] |

| Density | 1.84 g/cm³[1][2] |

| Vapor Pressure | 1 mmHg at 25.2 °C[3] |

| Solubility in Water | Reacts slowly with water.[1][2] Soluble at 3.86 g/100 g at 20°C.[9] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and volatile oils.[5] |

| Enthalpy of Fusion | 19.88 kJ/mol[3] |

| Enthalpy of Sublimation | 59.90 kJ/mol[3] |

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from a procedure in Organic Syntheses.[10]

Caution: this compound is highly volatile and toxic. All operations must be conducted in a well-ventilated fume hood.[10]

Materials:

-

Sodium cyanide (NaCN)

-

Iodine (I₂)

-

Water (H₂O)

-

Diethyl ether (peroxide-free)

-

Chloroform (B151607) (CHCl₃)

Procedure:

-

Reaction Setup: In a three-necked 500-ml flask equipped with a stirrer and thermometer, dissolve 27 g (0.55 mole) of sodium cyanide in 100 ml of water. Cool the flask to 0°C using an ice-water bath.

-

Addition of Iodine: While stirring, add a total of 127 g (0.50 mole) of iodine in 3- to 4-g portions over 30–40 minutes. Ensure each portion has almost completely reacted before adding the next.

-

Extraction: Ten minutes after the final iodine addition, add 120 ml of cold, peroxide-free ether and stir until the precipitated this compound dissolves in the ether layer. Transfer the mixture to a cooled separatory funnel and separate the aqueous layer. Extract the aqueous layer successively with 100-ml and 80-ml portions of cold, peroxide-free ether.

-

Drying and Evaporation: Combine the ether extracts and dry them over anhydrous calcium chloride for 1 hour. Filter the solution and evaporate the ether on a water bath at 30–35°C.

-

Initial Purification: To the crude product, add 120 ml of water. Heat the mixture in a closed flask at 50°C under slightly reduced pressure for 15 minutes with occasional vigorous shaking. Cool the mixture to 0°C.

-

Crystallization and Drying: Collect the crystalline this compound by suction filtration on a sintered-glass funnel. Wash the crystals with six 25-ml portions of ice water and then air-dry them in a fume hood for 1 hour at room temperature. The yield is approximately 59 g (77%), with a melting point of 141–144°C.[10]

-

High Purity Recrystallization: For higher purity, dissolve the crude product in 150 ml of boiling chloroform and filter the hot solution. Cool the filtrate to -10°C in an ice-salt bath to induce crystallization. Collect the crystals by suction filtration, wash with three 15-ml portions of cold chloroform, and dry in a vacuum desiccator.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. This compound | CNI | CID 10478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. This compound [drugfuture.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. This compound [chemister.ru]

- 10. Organic Syntheses Procedure [orgsyn.org]

solubility of cyanogen iodide in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyanogen (B1215507) iodide (ICN) in water and various organic solvents. The information is compiled to assist researchers and professionals in laboratory settings, ensuring safety and accuracy in experimental design. Cyanogen iodide is a highly toxic pseudohalogen that appears as white crystals and is utilized in chemical synthesis and as a preservative in taxidermy.[1] Its solubility is a critical parameter for its application and handling.

Solubility Profile

This compound exhibits moderate solubility in water and is generally more soluble in organic solvents.[1] However, it is important to note that it reacts slowly with water, and also decomposes in the presence of acids, bases, ammonia, and alcohols, which can produce highly toxic hydrogen cyanide gas.[2][3]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 20 | 3.86 g / 100 g | [4] |

| Water | 25 | 3.56 g / 100 mL (3.56 x 10⁴ mg/L) | [3] |

| Ethanol | Not Specified | Very Soluble / Soluble | [3][5][6] |

| Ethyl Ether | Not Specified | Very Soluble / Soluble | [3][5][6] |

| Volatile Oils | Not Specified | Soluble | [3][7] |

| Chloroform | Boiling | Soluble | Used as a solvent for recrystallization.[8] |

| Pyridine | Not Specified | Soluble | Forms an electrolyte solution that conducts electricity.[2][9] |

| Dioxane | Not Specified | Soluble | Used as a solvent in reaction kinetic studies.[10] |

Experimental Protocol for Solubility Determination

A standardized method for determining the water solubility of a chemical substance is crucial for consistent and comparable results. The following protocol is based on the OECD Guideline 105 (Flask Method) , which is suitable for substances with solubilities above 10⁻² g/L.[11]

Principle

The flask method involves agitating an excess amount of the test substance in water at a constant temperature until equilibrium (saturation) is achieved. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Materials and Apparatus

-

Test Substance: Purified this compound.

-

Solvent: Distilled or deionized water.

-

Glassware: Erlenmeyer flasks with glass stoppers, volumetric flasks, pipettes.

-

Equipment: Constant temperature water bath or shaker, centrifuge, analytical balance, pH meter.

-

Analytical Instrumentation: Gas Chromatograph with Electron Capture Detector (GC-ECD) or titration equipment.

Step-by-Step Procedure

-

Preliminary Test: A preliminary test is conducted to approximate the solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the main test.

-

Sample Preparation: Add an excess amount of this compound to several flasks containing a known volume of water. The excess solid should be clearly visible.

-

Equilibration:

-

Place the sealed flasks in a constant temperature bath, preferably at 20 ± 0.5 °C.[11]

-

Agitate the flasks for a sufficient duration determined by the preliminary test (typically 24-48 hours) to ensure equilibrium is reached. It is recommended to approach equilibrium from both oversaturation (by cooling a heated, saturated solution) and undersaturation to confirm true equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifugation of the samples is required. The centrifuge should also be temperature-controlled.

-

-

Sample Analysis:

-

Carefully extract an aliquot of the clear, supernatant aqueous phase for analysis.

-

Determine the concentration of this compound in the aliquot using a validated analytical method.

-

Gas Chromatography (GC-ECD): A sensitive method for detecting cyanogen halides in water.[6]

-

Titration: The concentration of this compound can be determined by titration with a standard sodium thiosulfate (B1220275) solution in the presence of hydrochloric acid and a starch indicator.[10]

-

-

-

Data Reporting: Express the solubility as the mass of the substance per volume or mass of the solvent (e.g., g/L or g/100g ) at the specified temperature. Report the analytical method used and the pH of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound using the flask method.

References

- 1. filab.fr [filab.fr]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. This compound | CNI | CID 10478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chemister.ru]

- 5. 506-78-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 506-78-5 [m.chemicalbook.com]

- 7. This compound [drugfuture.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. oecd.org [oecd.org]

A Technical Guide to the Thermochemistry of Cyanogen Iodide and its Enthalpy of Sublimation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the thermochemical properties of cyanogen (B1215507) iodide (ICN), with a specific focus on its enthalpy of sublimation. It consolidates key thermodynamic data from various sources and details the experimental methodologies used for their determination, serving as a critical resource for professionals in research and development.

Core Thermochemical Properties of Cyanogen Iodide

This compound is a pseudohalogen compound with the linear structure I-C≡N.[1] Its thermochemical data are fundamental to understanding its stability, reactivity, and phase behavior. Key thermodynamic parameters are summarized below. It is noteworthy that different experimental and computational methods have yielded varying results for properties like the enthalpy of formation. The values from the Active Thermochemical Tables (ATcT) represent a highly curated and internally consistent dataset.

Table 1: Summary of Key Thermochemical Data for this compound

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation (gas, ATcT) | Δ_f_H°(g) | 222.0 ± 1.7 | kJ/mol |

| Standard Enthalpy of Sublimation | Δ_sub_H° | 59.90 | kJ/mol |

| Enthalpy of Fusion | Δ_fus_H | 19.88 | kJ/mol |

| Enthalpy of Vaporization | Δ_vap_H | 40.02 | kJ/mol |

| Standard Gibbs Free Energy of Formation (gas) | Δ_f_G°(g) | 195.6 | kJ/mol |

Note: The Gibbs Free Energy was converted from the reported 46.75 kcal/mole[2].

Enthalpy of Sublimation: An In-Depth Look

The enthalpy of sublimation (Δ_sub_H°) is the energy required to transform one mole of a substance from a solid to a gaseous state at a constant temperature and pressure. This value is a direct measure of the strength of intermolecular forces in the crystal lattice. For this compound, this property is crucial for applications involving its vapor phase.

The sublimation process can be understood as a combination of fusion (melting) and vaporization. Thermodynamically, the enthalpy of sublimation at a given temperature is approximately the sum of the enthalpy of fusion and the enthalpy of vaporization at that same temperature. The data for this compound aligns perfectly with this principle:

Δ_fus_H (19.88 kJ/mol) + Δ_vap_H (40.02 kJ/mol) = 59.90 kJ/mol ≈ Δ_sub_H°[3]

Table 2: Reported Experimental Values for Enthalpy of Sublimation of this compound

| Enthalpy of Sublimation (Δ_sub_H) | Temperature Range (K) | Method | Source |

| 59.90 kJ/mol | Not Specified | Not Specified | PubChem[3] |

| 59.9 kJ/mol | 337 - 426 | Gas-Saturation/Mass Spectrometry | Chickos, et al.[4] |

| 58.6 kJ/mol | 298 - 414 | Not Specified | Chickos, et al.[4] |

The relationship between the solid, liquid, and gaseous states of this compound, governed by these enthalpy changes, is visualized in the diagram below.

Caption: Phase transitions of this compound.

Experimental Protocols for Thermochemical Determination

The accurate determination of the enthalpy of sublimation relies on precise measurements of vapor pressure as a function of temperature. Knudsen Effusion Mass Spectrometry (KEMS) is a premier technique for this purpose.

KEMS is a high-temperature technique used to measure the vapor pressures of low-volatility materials.[5][6] From these measurements, thermodynamic properties such as the enthalpy of sublimation can be derived.[7]

Principle: A solid sample is placed in a thermally isolated effusion cell (the Knudsen cell) which has a small, well-defined orifice.[8] The cell is heated under high vacuum, allowing the sample to reach equilibrium with its vapor. The vapor molecules effuse through the orifice, forming a molecular beam that is directed into the ion source of a mass spectrometer for analysis.[8]

Detailed Methodology:

-

Sample Preparation: A small quantity of crystalline this compound is loaded into the Knudsen cell. The cell is typically made of an inert material.

-

System Setup: The cell is placed within a high-vacuum chamber and heated to a precise, stable temperature (T).

-

Equilibration: The system is allowed to reach thermal and phase equilibrium, where the rate of sublimation within the cell equals the rate of deposition.

-

Effusion and Ionization: A molecular beam of gaseous ICN effuses from the cell's orifice. This beam is directed into the mass spectrometer's ionizer, which typically uses electron impact to generate positive ions (e.g., ICN⁺).

-

Detection: The mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector measures the ion intensity (I⁺) corresponding to the ICN molecule.

-

Vapor Pressure Calculation: The partial pressure (P) of the effusing vapor is directly proportional to the product of the measured ion intensity and the temperature (P ∝ I⁺T). A calibration constant, often determined using a substance with a known vapor pressure (like silver), is required for absolute pressure values.

-

Data Collection: Steps 3-6 are repeated at several different temperatures, yielding a set of vapor pressure data points as a function of temperature.

-

Enthalpy Calculation: The enthalpy of sublimation is determined from the slope of a Clausius-Clapeyron plot, where the natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). The relationship is given by:

ln(P) = - (Δ_sub_H° / R) * (1/T) + C

Where R is the ideal gas constant. The slope of the line is equal to -Δ_sub_H°/R.

The workflow for this experimental protocol is illustrated below.

Caption: Experimental workflow for KEMS.

While KEMS is a powerful tool, other methods can also be employed:

-

Differential Scanning Calorimetry (DSC): DSC directly measures the heat flow associated with phase transitions.[9] With specialized setups that allow for the controlled removal of the vapor phase, DSC can be used to directly measure the heat absorbed during sublimation.

-

Gas Saturation Method: An inert gas is passed over a solid sample at a known rate and temperature. The gas becomes saturated with the sample's vapor. By measuring the mass loss of the sample over time, the vapor pressure can be calculated. This is repeated at various temperatures to determine the enthalpy of sublimation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. This compound | CNI | CID 10478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. umsl.edu [umsl.edu]

- 5. Knudsen Effusion MS [massint.co.uk]

- 6. msinstruments.us [msinstruments.us]

- 7. researchgate.net [researchgate.net]

- 8. electrochem.org [electrochem.org]

- 9. researchgate.net [researchgate.net]

Understanding the Pseudohalogen Nature of Cyanogen Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of cyanogen (B1215507) iodide (ICN), focusing on the chemical principles and experimental evidence that classify it as a pseudohalogen. The document details its synthesis, physicochemical properties, and characteristic reactions, offering a comprehensive resource for professionals in chemical and pharmaceutical research.

Introduction to Pseudohalogens and Cyanogen Iodide

Pseudohalogens are polyatomic inorganic molecules that exhibit chemical properties analogous to those of true halogens (F₂, Cl₂, Br₂, I₂).[1][2][3] These compounds, such as cyanogen ((CN)₂), thiocyanogen (B1223195) ((SCN)₂), and azide (B81097) ((N₃)₂), share several key characteristics with halogens: they form singly charged anions (pseudohalides), create monobasic hydrogen acids (e.g., HCN), and can add to double bonds.[4]

This compound (ICN) is a prime example of an "inter-pseudohalogen," a molecule combining a true halogen with a pseudohalogen group.[1][5] It is a linear, highly toxic, and volatile crystalline solid with the structural formula I−C≡N.[5][6][7] Its reactivity often mirrors that of the halogens, allowing it to substitute for them in various chemical reactions, making it a valuable reagent in organic synthesis.[2][6]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound underscore its unique position between halogens and cyanides. Quantitative data are crucial for its application in controlled laboratory settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | ICN |

| Molar Mass | 152.92 g/mol [5] |

| Appearance | White crystalline solid[5][6][8] |

| Melting Point | 146.7 °C (sublimes)[5][9] |

| Density | 1.84 g/cm³[5][6] |